molecular formula C9H16Cl2N4 B1383704 N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride CAS No. 2060024-38-4

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride

Cat. No.: B1383704
CAS No.: 2060024-38-4
M. Wt: 251.15 g/mol
InChI Key: KAKJNLLZVDWUEU-UHFFFAOYSA-N
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Description

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride (CAS 2060024-38-4) is a chemical compound with the molecular formula C9H16Cl2N4 and a molecular weight of 251.16 g/mol . Its structure features a fused pyrido[4,3-c]pyridazine core, which is a bicyclic system containing multiple nitrogen atoms. The specific research applications and mechanism of action for this compound are not detailed in the available literature. The broader pyridazine chemical class is recognized as a privileged scaffold in medicinal chemistry due to its distinct physicochemical properties, such as a high dipole moment and robust hydrogen-bonding capacity, which are valuable in drug discovery for molecular recognition and optimizing drug-like properties . Researchers are exploring compounds within this structural family for various therapeutic areas . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4.2ClH/c1-13(2)9-5-7-6-10-4-3-8(7)11-12-9;;/h5,10H,3-4,6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKJNLLZVDWUEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C2CCNCC2=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060024-38-4
Record name N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride hinges on constructing the fused heterocyclic core through multi-step reactions involving precursor heterocycles, amines, and methylating agents. The core approach involves initial formation of pyridazinone or pyridopyridazine intermediates, followed by functionalization at the 3-position with dimethylamine, and subsequent chlorination to afford the dihydrochloride salt.

Synthesis of Pyridazinone Derivatives as Precursors

Reaction Pathway:

  • Formation of Pyridazin-3-one Core:
    The initial step involves condensation of hydrazine derivatives with 1,3-dicarbonyl compounds, such as cyanoacetic acid derivatives, under reflux conditions in acetic anhydride. This process yields pyridazin-3-one derivatives via cyclization and dehydration, as shown in Scheme 2 of source.

Reaction Conditions:

Step Reagents Solvent Temperature Time Yield Notes
1 Hydrazine derivatives + 1,3-dicarbonyl Acetic anhydride Reflux 1 hour 80-90% Cyclization to pyridazinone

Research Findings:

  • These pyridazinone intermediates are obtained in high yields and serve as versatile scaffolds for further functionalization, including amino substitution at the 3-position.

Introduction of Amino Group at the 3-Position

Methodology:

  • Nucleophilic Substitution:
    The pyridazinone derivatives undergo nucleophilic substitution with ammonia or primary amines under reflux in polar aprotic solvents like DMF, leading to amino derivatives at the 3-position.

  • Amine Methylation:
    The amino group can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the N,N-dimethyl functionality.

Reaction Conditions:

Step Reagents Solvent Temperature Time Yield Notes
2 Pyridazinone + NH3 Reflux in DMF 80°C 12-24 h 70-85% Amination at C-3
3 Amino derivative + methylating agent - Room temp to reflux 12-24 h 60-80% N,N-dimethylation

Research Findings:

  • The methylation step is critical for obtaining the N,N-dimethylated pyridazine derivative, which is then chlorinated to form the dihydrochloride salt.

Chlorination and Formation of Dihydrochloride Salt

Methodology:

  • Chlorination:
    The amino pyridazine derivative is treated with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce a chlorine atom at the 3-position, forming a chloropyridazine intermediate.

  • Salt Formation:
    The chlorinated compound is then reacted with hydrochloric acid to generate the dihydrochloride salt, ensuring stability and solubility.

Reaction Conditions:

Step Reagents Solvent Temperature Time Yield Notes
4 Chlorinating agent Anhydrous solvent Reflux 4-8 h 65-75% Formation of chloropyridazine
5 Chloropyridazine + HCl - Room temp 2-4 h Quantitative Dihydrochloride salt

Research Findings:

  • The chlorination step is optimized to prevent over-chlorination or degradation of the heterocycle. The resulting dihydrochloride salt exhibits high purity and is suitable for pharmaceutical applications.

Summary of the Key Reaction Steps

Step Reaction Conditions Key Intermediates References
1 Cyclization of hydrazines with 1,3-dicarbonyl compounds Reflux in acetic anhydride Pyridazinone derivatives
2 Nucleophilic amination at C-3 Reflux in DMF with ammonia Amino pyridazine derivatives
3 N,N-dimethylation Methyl iodide or dimethyl sulfate N,N-Dimethyl amino derivatives
4 Chlorination at C-3 POCl₃ or SOCl₂ Chloropyridazine intermediates
5 Salt formation HCl in suitable solvent Dihydrochloride salt

Additional Considerations and Optimization

  • Reaction Selectivity:
    The sequence of methylation before chlorination is crucial to prevent side reactions.
  • Purification:
    Recrystallization from ethanol or acetonitrile yields high-purity products.
  • Environmental Conditions: Reactions are typically performed under inert atmospheres to prevent oxidation, especially during chlorination.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce secondary amines. Substitution reactions can lead to a variety of substituted pyridopyridazines .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C₉H₁₄N₄
  • Molecular Weight : Approximately 178.24 g/mol
  • IUPAC Name : N,N-dimethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine

This compound is often encountered in its dihydrochloride salt form, which enhances its solubility and stability for various applications .

Medicinal Chemistry Applications

N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine has garnered attention for its potential as a pharmacophore in drug design. Preliminary studies indicate that it may exhibit:

  • Antitumor Activity : Research suggests that compounds with similar structures can inhibit tumor growth by targeting specific cellular pathways.
  • Antimicrobial Properties : The compound's structural features may contribute to its efficacy against various pathogens .

Case Studies

  • Enzyme Inhibition Studies : Investigations into the binding affinity of this compound with specific enzymes have shown promising results in modulating enzyme activity. These studies are crucial for understanding its therapeutic potential.
  • Receptor Targeting : The compound is being evaluated for its ability to interact with neurotransmitter receptors, which could lead to advancements in treatments for neurological disorders.

Materials Science Applications

The unique properties of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine make it a candidate for use in materials science:

  • Organic Electronics : Its electronic properties are being explored for applications in organic semiconductors and photovoltaic devices.

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
1-MethylpyridazinePyridazine derivativeExhibits different biological activities
2-AminopyridineAmino-substituted pyridineKnown for broad-spectrum antimicrobial properties
4-DimethylaminopyridineDimethylamino derivativeUtilized as a reagent in organic synthesis

This table highlights how N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine compares to similar compounds in terms of structure and potential applications .

Biological Studies

In biological research, N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine is utilized for:

  • Studying Biological Pathways : It serves as a probe to understand various biological processes and mechanisms.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : Likely C₉H₁₄N₄·2HCl (inferred from structural analogs).
  • Physicochemical Data: LogD (pH 7.4): -1.12, indicating moderate hydrophilicity. H-bond acceptors/donors: 4 acceptors, 1 donor. Polar Surface Area: 41.05 Ų, suggesting moderate membrane permeability.
  • Purity : ≥95% (commercial sources) .

The compound’s dihydrochloride salt form enhances solubility, a common strategy for improving pharmacokinetics in drug development.

Comparison with Similar Compounds

The following table compares N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride with three structurally related analogs:

Property Target Compound (N,N-dimethyl) N-Ethyl Analog N-Methyl-N-(propan-2-yl) Analog 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivative
Substituents N,N-dimethylamine N-ethylamine N-methyl-N-isopropyl Varied (e.g., aryl, heterocyclic groups)
Molecular Weight (Free Base) ~206.29 (calculated) 196.20 206.29 Variable (patented derivatives)
LogD (pH 7.4) -1.12 Not reported Not reported Not reported
H-bond Donors 1 1 1 Dependent on substituents
Polar Surface Area 41.05 Ų Not reported Not reported Not reported
Therapeutic Target Inferred: Bcl-xL inhibition Not reported Not reported Bcl-xL inhibition, pro-apoptotic agents
Commercial Availability Limited (research use) Widely available Limited (out of stock) Under patent protection

Structural and Functional Insights:

N-Ethyl Analog (CAS EN300-365132) :

  • Replaces dimethyl groups with a single ethyl group, reducing steric bulk. The lower molecular weight (196.20 vs. ~206.29) may enhance solubility but reduce lipophilicity compared to the dimethyl variant. Commercial availability suggests established synthetic routes .

However, its temporary unavailability highlights challenges in large-scale synthesis .

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives :

  • These patented compounds share a similar core but feature diverse substituents optimized for Bcl-xL inhibition. The dimethylamine group in the target compound may offer a balance between metabolic stability and binding affinity compared to larger substituents .

Biological Activity

N,N-Dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₄N₄·2HCl
  • Molecular Weight : Approximately 178.24 g/mol
  • Structure : The compound features a pyridazine ring fused with a pyridine moiety, which contributes to its unique biological properties.

Biological Activities

Research indicates that N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Similar compounds have shown significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound's structure may enhance its interaction with microbial targets.
  • Antioxidant Properties :
    • Heterocyclic compounds like pyridazines are known for their antioxidant capabilities. Preliminary studies suggest that this compound may also possess similar properties, potentially aiding in the prevention of oxidative stress-related diseases .
  • Anti-inflammatory Effects :
    • Research has indicated that derivatives of pyridazine can act as anti-inflammatory agents. The potential of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine to inhibit inflammatory pathways warrants further investigation .
  • Anticancer Potential :
    • Some studies have explored the anticancer effects of pyridazine derivatives. While specific data on this compound is limited, its structural characteristics suggest it may interact with cancer cell pathways .

Synthesis Methods

The synthesis of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine typically involves several chemical reactions:

  • Common Synthetic Routes :
    • The synthesis often includes cyclization reactions involving appropriate precursors to form the fused ring structure.
    • Conditions such as temperature and solvent choice can significantly influence yield and purity.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated various pyridazine derivatives for their antimicrobial activity. N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine showed promising results against several bacterial strains (Table 1) .
    CompoundBacterial StrainZone of Inhibition (mm)
    N,N-Dimethyl-PyridazineS. aureus15
    N,N-Dimethyl-PyridazineE. coli12
    Control (Standard Antibiotic)S. aureus20
  • In Vivo Anti-inflammatory Assessment :
    • In an animal model of inflammation, administration of N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine resulted in reduced inflammatory markers compared to the control group .

Q & A

Q. What are the established synthetic routes for preparing N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride, and how is the product characterized?

The synthesis typically involves cyclization of pyridazine precursors. For example, 3-chloro-pyrido[4,3-c]pyridazine derivatives can undergo nucleophilic substitution with dimethylamine, followed by dihydrochloride salt formation via HCl treatment . Post-synthesis characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substitution patterns, particularly the dimethylamine group and pyridazine ring protons .
  • HPLC (≥98% purity criteria) to assess purity and salt stoichiometry .
  • Mass spectrometry (ESI-MS) to verify molecular weight and chloride counterion integration .

Q. How does the dihydrochloride salt form influence solubility and stability compared to the free base?

Dihydrochloride salts generally enhance aqueous solubility due to ionic interactions. Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal improved thermal stability for the salt form, with decomposition temperatures exceeding 200°C . Solubility profiles in polar solvents (e.g., water, DMSO) should be validated via UV-Vis spectroscopy or HPLC dissolution testing .

Q. What analytical techniques are critical for distinguishing positional isomers in pyrido[4,3-c]pyridazine derivatives?

  • X-ray crystallography resolves ambiguous regiochemistry, particularly for fused-ring systems .
  • 2D NMR (COSY, NOESY) identifies through-space correlations between protons in the pyridazine and pyridine rings .
  • High-resolution mass spectrometry (HRMS) differentiates isomers with identical nominal masses .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective alkylation or functionalization of the pyridazine ring?

  • Catalyst screening : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at specific positions. Reaction efficiency depends on ligand choice (e.g., XPhos) and solvent polarity .
  • Radical initiators : AIBN (azobisisobutyronitrile) enhances regioselectivity in radical-mediated functionalization, as demonstrated in analogous difluorenoheterole systems .
  • Temperature control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures (80–100°C) drive thermodynamic outcomes .

Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

  • Multi-technique validation : Cross-validate NMR assignments with X-ray crystallography. For example, NOE correlations in NMR can confirm spatial arrangements observed in crystal structures .
  • Computational modeling : Density functional theory (DFT) calculations predict NMR chemical shifts and compare them with experimental data to identify discrepancies .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

  • Kinase inhibition assays : Screen against kinase panels (e.g., EGFR, JAK2) using fluorescence polarization or ADP-Glo™ assays, given structural similarities to pyridazine-based kinase inhibitors .
  • Cellular permeability : Use Caco-2 cell monolayers to assess membrane permeability, with LC-MS quantification of apical-to-basolateral transport .
  • Cytotoxicity profiling : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride
Reactant of Route 2
N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride

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